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Compound of Interest

Compound Name: 1-Bromo-3-cyclopropoxybenzene

Cat. No.: B1527588 Get Quote

In the landscape of modern medicinal chemistry and materials science, the strategic design of

molecular scaffolds is paramount. 1-Bromo-3-cyclopropoxybenzene (CAS No. 1035690-22-

2) has emerged as a significant building block, offering a unique combination of functionalities

that empower researchers in the synthesis of complex molecular architectures.[1] This guide

provides an in-depth analysis of its properties, synthesis, applications, and handling, tailored

for professionals in drug development and scientific research. The molecule's structure,

featuring a bromine atom ripe for cross-coupling reactions and a metabolically stable

cyclopropoxy group, presents a compelling platform for innovation.

Physicochemical and Spectroscopic Profile
A comprehensive understanding of a compound's physical and chemical characteristics is the

foundation of its effective application. While experimental data for specialized reagents like 1-
Bromo-3-cyclopropoxybenzene is not always extensively published, we can consolidate

known and computed properties.

Table 1: Physicochemical Properties of 1-Bromo-3-cyclopropoxybenzene
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Property Value Source

CAS Number 1035690-22-2 PubChem[1]

Molecular Formula C₉H₉BrO PubChem[1]

Molecular Weight 213.07 g/mol PubChem[1]

IUPAC Name
1-bromo-3-

(cyclopropyloxy)benzene
PubChem[1]

Appearance
Not specified (likely a liquid or

low-melting solid)
Inferred

Boiling Point
Data not available in public

literature

Melting Point
Data not available in public

literature

Density
Data not available in public

literature

Expert Insights: Predicted Spectroscopic Signatures
While public spectral data is scarce, an experienced chemist can predict the key features

expected in Nuclear Magnetic Resonance (NMR) spectroscopy, a critical tool for structure

verification.

¹H NMR: The spectrum would be characterized by distinct regions. The aromatic protons

would appear as complex multiplets between δ 7.0-7.4 ppm. The proton on the carbon

bearing the oxygen (methine proton of the cyclopropyl group) would be found further

downfield, likely around δ 3.8-4.2 ppm. The four methylene protons of the cyclopropyl ring

are diastereotopic and would present as two complex multiplets in the upfield region,

typically between δ 0.6-1.0 ppm, a signature feature of this motif.

¹³C NMR: The aromatic region would show six distinct signals, with the carbon attached to

the bromine (C-Br) appearing around δ 122 ppm and the carbon attached to the oxygen (C-

O) significantly downfield around δ 158 ppm. The cyclopropyl group carbons would include
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one methine signal around δ 55-60 ppm and two methylene signals in the highly shielded

region of δ 5-15 ppm.

Synthesis: A Mechanistic Approach to Aryl Ether
Formation
The construction of the cyclopropoxybenzene moiety is most logically achieved via a

nucleophilic substitution reaction. The Williamson ether synthesis provides a robust and well-

understood pathway, valued for its reliability and scalability.[2][3][4]

Causality of Method Selection: The Williamson ether synthesis is chosen for its straightforward

Sₙ2 mechanism.[3][4] It involves the deprotonation of a phenol (3-bromophenol) to form a

potent phenoxide nucleophile, which then attacks an electrophilic cyclopropyl source. The use

of a strong base and a polar aprotic solvent is critical to maximize the reaction rate and prevent

side reactions.[2]

Representative Experimental Protocol: Williamson Ether
Synthesis

Deprotonation: To a stirred solution of 3-bromophenol (1.0 eq.) in a polar aprotic solvent such

as N,N-Dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.2 eq.)

portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

Nucleophilic Attack: After stirring for 30 minutes to ensure complete formation of the sodium

phenoxide, add cyclopropyl bromide (1.5 eq.).

Reaction: Allow the mixture to warm to room temperature and then heat to 60-80 °C. Monitor

the reaction progress by Thin Layer Chromatography (TLC) until the starting material is

consumed.

Work-up and Purification: Cool the reaction mixture, carefully quench with water, and extract

the product with a suitable organic solvent like ethyl acetate. The combined organic layers

are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under

reduced pressure. The crude product is then purified by column chromatography on silica gel

to yield 1-Bromo-3-cyclopropoxybenzene.
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Caption: Williamson Ether Synthesis Workflow.

Core Applications in Research & Development
1-Bromo-3-cyclopropoxybenzene is not typically an end-product but rather a strategic

intermediate. Its value lies in the orthogonal reactivity of its two key functional groups.

The Bromine Handle: The bromine atom is a versatile anchor for carbon-carbon and carbon-

heteroatom bond formation. It readily participates in palladium-catalyzed cross-coupling

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1527588?utm_src=pdf-body-img
https://www.benchchem.com/product/b1527588?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1527588?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


reactions such as the Suzuki, Stille, Heck, and Sonogashira reactions. This allows for the

precise and efficient introduction of diverse substituents at the 3-position of the ring, building

molecular complexity.[5]

The Cyclopropoxy Moiety: The cyclopropyl group is a "bioisostere" for other functionalities

and is highly sought after in drug design. It often increases metabolic stability by blocking

sites of oxidative metabolism and can improve the lipophilicity and binding affinity of a

molecule. The ether linkage is generally more stable than corresponding ester or amide

bonds. Related structures like 1-Bromo-3-(cyclopropylmethoxy)benzene are known

intermediates for pharmaceuticals targeting neurological disorders.[6]
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Caption: Synthetic utility via cross-coupling.

Safety, Handling, and Disposal
Scientific integrity demands a rigorous approach to safety. Based on GHS classifications from

authoritative sources, 1-Bromo-3-cyclopropoxybenzene must be handled with care.[1]
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Table 2: GHS Hazard Identification

Hazard Code Description Class

H302 Harmful if swallowed
Acute Toxicity, Oral (Category

4)

H315 Causes skin irritation Skin Irritation (Category 2)

H319 Causes serious eye irritation Eye Irritation (Category 2A)

H335 May cause respiratory irritation STOT SE (Category 3)

Self-Validating Safety Protocol
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile),

safety goggles with side shields, and a laboratory coat. Work should be conducted in a

certified chemical fume hood to prevent inhalation of vapors.

Handling: Avoid direct contact with skin and eyes. Prevent inhalation of mist or vapor. Use

only in a well-ventilated area.[7] After handling, wash hands and any exposed skin

thoroughly.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from

incompatible materials such as strong oxidizing agents.

Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand)

and place in a suitable container for chemical waste.

Disposal: Dispose of contents and container in accordance with local, regional, and national

regulations. Do not allow the chemical to enter drains or waterways.

Conclusion
1-Bromo-3-cyclopropoxybenzene is a valuable and versatile intermediate for the synthesis of

advanced functional molecules. Its utility is defined by the strategic placement of a bromine

atom, ideal for building molecular complexity through cross-coupling chemistry, and a stable

cyclopropoxy group, which imparts desirable physicochemical properties for applications in
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drug discovery and materials science. A thorough understanding of its synthesis, reactivity, and

safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in

the research and development laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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